BENGHE Foundational & Exploratory

Check Availability & Pricing

Understanding the pharmacokinetics of
Pressamina

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

Compound Name: Pressamina
CAS No.: 22775-12-8
Cat. No.: B1210861
Get Quote
. J

An In-depth Technical Guide to the Pharmacokinetics of Doxazosin

Introduction

Doxazosin, available under brand names such as Pressamina, is a quinazoline-based
compound that functions as a potent and selective alpha-1 adrenergic receptor antagonist.[1]
[2] Itis clinically utilized for the management of hypertension and benign prostatic hyperplasia
(BPH).[1][3] In the treatment of hypertension, doxazosin elicits a reduction in systemic vascular
resistance by competitively inhibiting postsynaptic alpha-1 adrenergic receptors in blood
vessels, leading to both arterial and venous vasodilation.[3][4] For BPH, it relaxes the smooth
muscle in the prostate and bladder neck, where alpha-1 receptors are densely located, thereby
alleviating urinary obstruction and improving symptoms.[5][6] The parent compound is primarily
responsible for its pharmacological activity.[5] Its pharmacokinetic profile, characterized by a
long elimination half-life, makes it suitable for once-daily administration.[7][8]

Pharmacokinetic Profile

The pharmacokinetics of doxazosin are linear and dose-proportional within the therapeutic
dosage range of 1 to 16 mg daily.[5][9] The drug is available in both immediate-release (IR) and
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controlled-release gastrointestinal therapeutic system (GITS) formulations, which exhibit
distinct pharmacokinetic properties.[9]

Absorption

Following oral administration, doxazosin is well-absorbed from the gastrointestinal tract.[9] The
absolute oral bioavailability for the immediate-release formulation is approximately 65%, which
is attributed to first-pass metabolism in the liver.[7][9][10] Peak plasma concentrations (Cmax)
for the IR formulation are typically achieved within 2 to 3 hours post-administration.[3][9]

The GITS formulation was designed to provide a more gradual absorption rate, resulting in a
lower Cmax, a prolonged time to reach maximum concentration (Tmax), and reduced peak-to-
trough fluctuations in plasma concentration compared to the standard IR formulation.[9] The
relative bioavailability of the GITS formulation is approximately 54% for a 4 mg dose and 59%
for an 8 mg dose.[6] The presence of food has a minimal effect on the pharmacokinetics of the
IR formulation but can increase the Cmax and area under the curve (AUC) of the GITS
formulation by 31% and 18%, respectively, when taken with a high-fat meal.[6][9]

Distribution

Doxazosin exhibits a high degree of binding to plasma proteins, approximately 98%, including
alpha-1 acid glycoprotein.[1][7][10] It has a moderate volume of distribution, with reported
values ranging from 1.0 to 1.9 L/kg.[7] This extensive protein binding and moderate distribution
contribute to its prolonged presence in the systemic circulation.

Metabolism

Doxazosin is extensively metabolized in the liver.[S] The primary metabolic pathways are O-
demethylation of the quinazoline nucleus and hydroxylation of the benzodioxan moiety.[1][5][7]
In vitro studies have identified Cytochrome P450 (CYP) 3A4 as the principal enzyme
responsible for its elimination, with CYP2D6 and CYP2C9 also contributing to a lesser extent.
[1][5] Although several active metabolites have been identified, their concentrations are low,
and they are not believed to contribute significantly to the overall pharmacological effect of the
drug.[5][7]

EXxcretion
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The elimination of doxazosin from plasma is biphasic.[5][9] The majority of the administered
dose is eliminated via the feces (approximately 63%), primarily as metabolites.[3][6] A smaller
fraction (~9%) is excreted in the urine.[3][6] A very low percentage of the dose, around 5%, is
excreted as the unchanged parent drug.[7] The terminal elimination half-life for the immediate-
release formulation is consistently reported to be around 22 hours, which supports a once-daily
dosing regimen.[5][7][9] The extended-release formulation has a slightly shorter apparent half-
life of 15-19 hours.[3][6]

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters for both immediate-
release (IR) and extended-release (GITS) formulations of doxazosin.

Table 1: Absorption and Elimination Parameters

Immediate-Release Extended-Release

Parameter Citations
(IR) (GITS)
] o 54-59% (relative to
Bioavailability ~65% (absolute) IR) [61[71[°]
Tmax (Time to Peak) 2-3 hours 8-9 hours [319]

Elimination Half-Life

) ~22 hours 15-19 hours [B1[7119]

| Clearance | 1.0-2.2 mL/min/kg | Not specified [[7][8] |

Table 2: Distribution and Excretion Parameters

Parameter Value Citations
Protein Binding ~98% [31[61[7]
Volume of Distribution (Vd) 1.0-1.9 L/kg [7]

Route of Elimination ~63% Feces, ~9% Urine [31[6]
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| % Excreted Unchanged | ~5% |[7] |

Mechanism of Action and Signaling Pathway

Doxazosin's therapeutic effects are derived from its selective, competitive blockade of post-
junctional alpha-1 adrenergic receptors.[2][5] In the vasculature, these receptors mediate
smooth muscle contraction in response to catecholamines like norepinephrine.[4] By
antagonizing these receptors, doxazosin causes vasodilation of both arterioles and veins,
leading to a decrease in total peripheral resistance and a reduction in blood pressure.[2][3] In
patients with BPH, doxazosin relaxes smooth muscle tone in the prostate and bladder neck,
reducing urethral resistance and improving urinary flow.[5][11]
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Caption: Doxazosin competitively blocks the alpha-1 adrenergic receptor.
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Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies are found within specific clinical

trial publications. However, a generalized methodology for a single-dose, crossover

bioavailability study can be described.

Objective: To compare the rate and extent of absorption of two different formulations of

doxazosin (e.g., IR vs. GITS).

Study Design: A randomized, open-label, two-period, two-sequence, crossover design is

typically employed. Healthy adult volunteers are recruited after providing informed consent.

Screening and Enroliment: Subjects undergo a health screening to ensure they meet
inclusion criteria (e.g., age, weight, normal renal and hepatic function) and have no exclusion
criteria (e.g., allergies to the drug, confounding medications).

Randomization and Washout: Subjects are randomized into one of two treatment sequences
(e.g., Group 1 receives Formulation A then B; Group 2 receives B then A). A washout period
of sufficient duration (typically at least 10 times the drug's half-life) separates the two
treatment periods to ensure complete elimination of the drug from the first period.

Drug Administration: After an overnight fast, subjects are administered a single oral dose of
the assigned doxazosin formulation with a standardized volume of water.

Pharmacokinetic Sampling: Blood samples are collected into labeled tubes containing an
anticoagulant (e.g., heparin or EDTA) at predefined time points. Sampling typically occurs
pre-dose (0 hours) and at multiple points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72
hours) to adequately characterize the plasma concentration-time curve.

Sample Processing and Analysis: Plasma is separated by centrifugation and stored frozen
(e.g., at -70°C) until analysis. Doxazosin concentrations in plasma are quantified using a
validated bioanalytical method, such as High-Performance Liquid Chromatography with
tandem mass spectrometry (HPLC-MS/MS).

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t%2) are calculated from the
plasma concentration-time data for each subject using non-compartmental analysis.
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Statistical analysis (e.g., ANOVA) is performed on the log-transformed Cmax and AUC data
to determine if the two formulations are bioequivalent.
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Caption: Workflow of a typical two-period crossover pharmacokinetic study.

Metabolism Pathway Visualization

Doxazosin is subject to extensive hepatic biotransformation, rendering it pharmacologically
inactive before excretion.
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Caption: Doxazosin undergoes extensive hepatic metabolism before excretion.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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